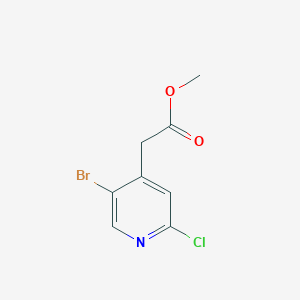

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate

Descripción

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate (Molecular Formula: C₈H₇BrClNO₂) is a halogenated pyridine derivative with an ester functional group. Its structural features include a pyridine ring substituted with bromine at the 5-position, chlorine at the 2-position, and an acetoxy methyl group at the 4-position (Figure 1). Key identifiers include:

Predicted collision cross-section (CCS) values for its adducts range from 143.8–148.7 Ų, with the [M+H]+ ion exhibiting a CCS of 144.1 Ų . This data is critical for mass spectrometry-based identification and structural elucidation.

Propiedades

IUPAC Name |

methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-13-8(12)3-5-2-7(10)11-4-6(5)9/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNDVGZILZRSEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807013-19-9 | |

| Record name | methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromo-2-chloropyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine and chlorine substituents on the pyridine ring are prone to nucleophilic aromatic substitution (NAr) due to the ring’s electron-deficient nature. Sodium methoxide (NaOMe) is commonly used to facilitate these reactions.

| Reaction Type | Reagents | Product |

|---|---|---|

| Nucleophilic substitution | NaOMe, DMF, 80°C | Substituted pyridine derivatives |

| Hydrolysis | H₂O or dilute HCl | 2-(5-bromo-2-chloropyridin-4-yl)acetic acid |

The ester group can also participate in hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Cross-Coupling Reactions

The bromine substituent at position 5 enables participation in transition-metal-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Forms biaryl compounds when reacted with boronic acids.

-

Heck Reaction : Generates alkenylated pyridines using alkenes or alkynes .

These reactions are critical for synthesizing complex aromatic systems in medicinal chemistry.

Metalation Reactions

The pyridine ring can undergo metalation (e.g., deprotonation) using strong bases like butyllithium (BuLi), generating reactive intermediates. These intermediates are versatile for subsequent functional group transformations, such as alkylation or electrophilic substitution .

Redox Reactions

The halogen substituents (Br, Cl) can undergo redox transformations:

-

Reduction : Metal-mediated reduction (e.g., Zn/Hg) converts bromine to hydrogen.

-

Oxidation : Chlorine may undergo oxidation under harsh conditions, though this is less common due to its stability .

Analytical Considerations

While structural data (e.g., SMILES: COC(=O)CC1=CC(=NC=C1Br)Cl) and predicted collision cross-section (CCS) values (e.g., [M+H]+: 144.1 Ų) are available , direct experimental reaction data for this specific compound remains limited. Analogous reactions from related pyridine derivatives (e.g., 5-bromo-2-chloropyridine) provide mechanistic insights .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate is in the field of medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders such as diabetes. For instance, derivatives of this compound are being investigated for their potential as sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are crucial for managing type 2 diabetes .

Case Study: SGLT2 Inhibitors

A notable example involves the synthesis of a family of SGLT2 inhibitors where this compound plays a critical role. In preclinical studies, these inhibitors have shown promise in reducing blood glucose levels effectively, demonstrating the compound's relevance in therapeutic applications .

Agrochemical Applications

Beyond medicinal uses, this compound has potential applications in agrochemicals. The compound's structure suggests it could be effective as a pesticide or herbicide due to its ability to interact with biological systems at a molecular level. Research is ongoing to explore its efficacy and safety in agricultural settings.

Material Science

The compound's unique chemical properties also make it suitable for applications in material science. Research indicates that halogenated pyridines can be used in the development of novel materials with specific electronic or optical properties. This opens avenues for applications in organic electronics and photonic devices.

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard or reference compound in various analytical techniques such as chromatography and mass spectrometry. Its distinct mass spectrum can aid in the identification and quantification of related compounds in complex mixtures .

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis, particularly SGLT2 inhibitors | Diabetes treatment research |

| Agrochemicals | Potential use as pesticides or herbicides | Ongoing research into agricultural efficacy |

| Material Science | Development of novel materials with electronic properties | Organic electronics |

| Analytical Chemistry | Reference compound for chromatography and mass spectrometry | Identification of related compounds |

Mecanismo De Acción

The mechanism of action of methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. The presence of bromine and chlorine atoms on the pyridine ring makes it susceptible to nucleophilic substitution reactions. The ester functional group can also participate in hydrolysis and other reactions .

Comparación Con Compuestos Similares

Structural Analogues with Varying Halogen Substituents

Halogen substituents significantly influence electronic properties, reactivity, and bioactivity. Key comparisons include:

- Ethyl 2-(5-Bromo-3-Chloropyridin-2-yl)Acetate: Differs in halogen positions (3-Cl, 2-pyridinyl vs. 2-Cl, 4-pyridinyl in the target compound).

- Ethyl 2-(5-Bromo-2,3-Difluorophenoxy)Acetate: Incorporates fluorine at the 2- and 3-positions on a phenoxy ring. Fluorine’s high electronegativity increases metabolic stability compared to chlorine but may reduce π-stacking interactions in biological targets .

Table 1: Halogen Substituent Effects

Ester Functional Group Variations

The methyl ester in the target compound contrasts with ethyl esters in analogues:

- Ethyl 2-(5-Bromo-2-Oxoindolin-1-yl)Acetate: Replaces the pyridine core with an indolinone ring. This modification introduces hydrogen-bonding capacity via the ketone, altering solubility and target affinity .

Core Heterocyclic Modifications

- Ethyl 2-(5-(4-Chlorophenyl)-2-Phenyl-1H-Imidazol-4-yl)Acetate : Replaces pyridine with an imidazole ring. Imidazole’s basic nitrogen enhances solubility in acidic environments, while the 4-chlorophenyl group adds steric bulk .

- Ethyl 2-(5-Bromo-2-(4-Trifluoromethoxyphenyl)Thiazol-4-yl)Acetate : Substitutes pyridine with thiazole, introducing sulfur-mediated hydrophobic interactions. The trifluoromethoxy group further enhances lipophilicity .

Functional Group Replacements

- (5-Bromo-2-Chloropyridin-4-yl)(Pyrrolidin-1-yl)Methanone: Replaces the acetate ester with a pyrrolidinyl ketone.

Actividad Biológica

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C₈H₇BrClNO₂

- SMILES : COC(=O)CC1=CC(=NC=C1Br)Cl

- InChI : InChI=1S/C8H7BrClNO2/c1-13-8(12)3-5-2-7(10)11-4-6(5)9/h2...

The compound features a pyridine ring substituted with bromine and chlorine atoms, which is crucial for its biological activity. The presence of these halogens can enhance the compound's ability to interact with biological targets.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures exhibit selective toxicity towards bacterial strains without affecting mammalian cells significantly.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Research has highlighted the potential of this compound in cancer treatment. Its mechanism may involve the inhibition of specific kinases associated with tumor growth.

Case Study: Inhibition of CDK8/19 Kinases

A study focused on small-molecule modulators of cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19, found that derivatives similar to this compound exhibited promising anticancer activity.

The study reported:

- Cell-based Assays : Compounds demonstrated IC50 values in the low micromolar range.

- Mechanism of Action : Inhibition of CDK8/19 led to reduced proliferation in colorectal cancer cell lines.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : It could modulate receptor activity, influencing cellular signaling pathways.

- DNA Binding : Some studies suggest potential interactions with DNA, affecting replication and transcription processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Modifications on the pyridine ring or the ester group can significantly influence potency and selectivity.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Bromine at C5 | Enhanced antimicrobial activity |

| Chlorine at C2 | Improved selectivity against cancer cells |

| Alkyl chain length variation | Altered bioavailability |

Q & A

Q. What strategies address contradictions between computational reactivity predictions and experimental results?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model nucleophilic substitution at the 2-chloro position. Compare activation energies with experimental kinetic data (e.g., SNAr reactions with amines). If discrepancies arise, re-evaluate solvent effects (PCM models) or steric hindrance from the 5-bromo substituent .

Q. How does the steric and electronic influence of the 5-bromo-2-chloro substitution pattern affect regioselectivity in cross-coupling reactions?

- Methodological Answer : Conduct Suzuki-Miyaura coupling screens with Pd(PPh₃)₄ and aryl boronic acids. Use ¹H NMR to track substitution at the 4-position (activated by electron-withdrawing ester) versus competing 5-bromo sites. Compare yields under varying temperatures (60–100°C) and bases (K₂CO₃ vs. Cs₂CO₃). The 2-chloro group may direct coupling via ortho-metalation effects .

Data Contradiction Analysis

Q. How should conflicting NMR and crystallographic data on molecular conformation be reconciled?

- Methodological Answer : If solution-state NMR suggests free rotation of the acetate group but X-ray data shows a fixed conformation, analyze temperature-dependent NMR (VT-NMR) to detect rotational barriers. Use Cambridge Structural Database (CSD) entries of analogous esters to compare solid-state vs. solution behaviors. Consider steric crowding from the pyridine ring .

Experimental Design Tables

| Parameter | Synthetic Optimization | Characterization |

|---|---|---|

| Reaction Temperature | 60–80°C (prevents Br/Cl scrambling) | XRD: 100 K (reduces thermal motion) |

| Catalyst | H₂SO₄ (0.5–1.0 equiv) | NMR Solvent: CDCl₃ (anhydrous) |

| Purification | Silica gel (70–230 mesh), EtOAc/Hexane | HRMS Resolution: >30,000 (FWHM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.